2-(4-Boc-Aminopiperidino)pyridine
Overview
Description
2-(4-Boc-Aminopiperidino)pyridine, also known as tert-butyl 1-(2-pyridinyl)-4-piperidinylcarbamate, is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.37 g/mol . This compound is characterized by the presence of a pyridine ring and a piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group attached to the amine group on the piperidine ring .
Mechanism of Action
Target of Action
2-(4-Boc-Aminopiperidino)pyridine is a chemical compound that is often used in the field of organic synthesis It is known to be used in the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling, organoboron reagents like this compound interact with a palladium catalyst to form new carbon-carbon bonds .
Biochemical Pathways
Its role in the suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in suzuki–miyaura coupling suggests it plays a role in the formation of new carbon–carbon bonds .
Action Environment
It is known that the compound should be stored at 4°c and protected from light .
Biochemical Analysis
Biochemical Properties
Compounds with a piperidine moiety, such as 2-(4-Boc-Aminopiperidino)pyridine, have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Cellular Effects
Compounds with a piperidine moiety have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
Compounds with a piperidine moiety have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Metabolic Pathways
Pyrimidine metabolism is a conserved pathway in all living organisms and is necessary to maintain cellular fundamental function (i.e., DNA and RNA biosynthesis) .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine . This intermediate is then reacted with 2-bromopyridine under basic conditions to yield 2-(4-Boc-Aminopiperidino)pyridine .
Biological Activity
2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine
- Molecular Formula: CHNO
- CAS Number: 252578-12-4
This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
- Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .
Antimalarial Activity
The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.
- Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.
- Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.
Data Summary
Properties
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUJUFYDZBYLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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